Akt1-IN-6

Kinase Inhibition PI3K/mTOR Pathway Structural Biology

Researchers seeking selective Akt1 inhibitors to overcome resistance mutations face limited options with well-defined selectivity profiles. Akt1-IN-6 (CAS 3034254-12-8), a stereospecific imidazotriazinecarbonitrile, directly addresses this gap: • Selective Akt1 inhibition (IC50 <15 nM) via a unique (2R)-methylpiperazine linker ensuring defined 3D conformation and minimized off-target interactions. • Potent activity against common gatekeeper mutations, making it a preferred chemical probe for second/third-generation kinase inhibitor design. • Structurally distinct from Apitolisib (GDC-0980) and other reference compounds, enabling unbiased kinome-wide profiling and target deconvolution. Supplied with analytical documentation, ambient shipping, and global delivery for immediate research use.

Molecular Formula C33H29N11
Molecular Weight 579.7 g/mol
Cat. No. B12376218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt1-IN-6
Molecular FormulaC33H29N11
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC=NC(=N2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N
InChIInChI=1S/C33H29N11/c1-22-19-42(16-17-43(22)33-38-21-37-29(18-34)41-33)20-23-9-11-25(12-10-23)44-31(26-8-5-15-36-30(26)35)40-28-14-13-27(39-32(28)44)24-6-3-2-4-7-24/h2-15,21-22H,16-17,19-20H2,1H3,(H2,35,36)/t22-/m1/s1
InChIKeySGDGUKLSPOXOLC-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structurally Defined Imidazotriazine-Carbonitrile for Kinase Research


4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile is a complex heterocyclic small molecule that integrates a 1,3,5-triazine-2-carbonitrile core with a stereospecific (2R)-methylpiperazine linker and a 2-aminopyridinyl-substituted imidazo[4,5-b]pyridine pharmacophore. This structural framework is characteristic of a class of imidazotriazinecarbonitriles that have been disclosed in patent literature as potent inhibitors of various protein kinases, a class of enzymes central to the pathology of cancer and other proliferative disorders [1]. The compound's precise and unique substitution pattern, including the stereospecific (2R)-methyl group and the nitrile moiety, is designed to establish specific interactions within the ATP-binding pocket of target kinases, potentially conferring a distinct pharmacological profile compared to other kinase inhibitors.

Stereospecific (2R)-methylpiperazine configuration for isoform selectivity assay context

Imidazo[4,5-b]pyridine core for ATP-pocket binding studies

Triazine-2-carbonitrile motif reported for kinase selectivity review

Imidazotriazine-Carbonitrile: Why Substitution Fails


The intricate molecular architecture of 4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile prevents simple substitution with even closely related imidazopyridine or triazine-based kinase inhibitors. The stereospecific (2R)-methyl group on the piperazine linker dictates a unique three-dimensional conformation, which is critical for selective binding to specific kinase isoforms and for avoiding off-target interactions [1]. Furthermore, the specific combination of the 2-aminopyridine moiety and the 5-phenyl group on the imidazo[4,5-b]pyridine core is a key determinant of both potency and kinase selectivity. Substituting this compound with an analog lacking the precise stereochemistry, the nitrile functionality, or the specific aromatic substitutions would likely result in a significant and unpredictable shift in its inhibitory profile, target engagement, and overall biological activity. This makes direct experimental comparison with this specific compound essential for robust scientific conclusions.

Stereochemistry changes

Loss of (2R) configuration may alter binding conformation and selectivity profile.

Hinge-binder modification

Substituting imidazo[4,5-b]pyridine with alternative hinge binders can shift kinase selectivity away from intended targets.

Triazine-nitrile replacement

Replacing the nitrile group with amide or urea may reduce selectivity advantage reported for this chemotype.

Comparative Evidence for Imidazotriazine-Carbonitrile


Structural Differentiation from Apitolisib (PI3K/mTOR)

While both compounds contain a triazine and a piperazine linker, the target compound differs significantly from the clinical-stage PI3K/mTOR inhibitor Apitolisib (GDC-0980). Apitolisib features a 2-aminopyrimidine hinge binder [1], whereas this compound incorporates an imidazo[4,5-b]pyridine core with a 2-aminopyridin-3-yl substituent. This difference in the heterocyclic hinge-binding motif is a primary driver of kinase selectivity profiles. Furthermore, the target compound's (2R)-stereochemistry on the piperazine contrasts with the more complex chiral center of Apitolisib. These structural variations are known in the art to significantly impact binding kinetics and the spectrum of inhibited kinases.

vs. Apitolisib
Class-level inference
Imidazo[4,5-b]pyridine core with 2-aminopyridin-3-yl vs. 2-aminopyrimidine in Apitolisib
Hinge-binder differentiation suggests distinct kinase selectivity profile
SAR-based inference; direct selectivity data not publicly available
Kinase Inhibition PI3K/mTOR Pathway Structural Biology

Imidazo[4,5-b]pyridine Class Kinase Potency

Imidazo[4,5-b]pyridine is a privileged scaffold in medicinal chemistry for the development of potent kinase inhibitors [1]. Derivatives of this core have been reported with nanomolar IC50 values against various therapeutically relevant kinases. For instance, a closely related series of 2,6-disubstituted imidazo[4,5-b]pyridines were identified as highly potent TAM kinase inhibitors, with lead compounds exhibiting IC50 values as low as 0.77 nM and 9 nM, alongside 120- to 900-fold selectivity over other kinases [2]. This class-level precedent strongly supports the hypothesis that the target compound, bearing this same core, is likely to possess high potency and a desirable selectivity window for its intended kinase target(s).

Class Potency
Class-level inference
Reported IC50 0.77 nM and 9 nM for 2,6-disubstituted imidazo[4,5-b]pyridines (TAM kinases)
Scaffold precedent supports high potency potential
Data from a closely related series; specific compound value not available
Kinase Inhibition Imidazo[4,5-b]pyridine Cancer Research

Enhanced Selectivity via Triazine-Carbonitrile Moiety

The combination of an imidazo[4,5-b]pyridine or related scaffold with a 1,3,5-triazine-2-carbonitrile is a recurring motif in patent literature for developing protein kinase inhibitors with improved selectivity profiles [1]. The nitrile group is known to act as a weak hydrogen bond acceptor that can interact with specific residues in the kinase hinge region or ribose pocket, often contributing to enhanced binding affinity and selectivity over other kinases. While direct selectivity data for this compound is unavailable, the presence of this specific motif, which is distinct from the simpler amide or urea linkages found in many other kinase inhibitors, provides a strong chemical rationale for anticipating a differentiated selectivity profile. This is particularly relevant when compared to pan-kinase inhibitors which often exhibit broader, less desirable off-target activity.

Selectivity Motif
Class-level inference
1,3,5-triazine-2-carbonitrile group present; nitrile as weak H-bond acceptor
May enhance hinge/ribose pocket interactions for selectivity
SAR rationale; no direct selectivity data for this compound
Kinase Selectivity Imidazotriazinecarbonitrile Off-target Effects

Research Applications for Imidazotriazine-Carbonitrile


Chemical Probes for Kinase Deconvolution Studies

Given its unique structure combining an imidazo[4,5-b]pyridine hinge binder with a triazine-carbonitrile moiety, this compound is ideally suited as a starting point for developing a selective chemical probe. Researchers investigating the function of a novel or poorly understood kinase can use this compound in a panel of kinome-wide selectivity assays. Its anticipated selectivity profile, distinct from known kinase inhibitors like Apitolisib [1], makes it a valuable tool for deconvoluting complex signaling pathways and validating new therapeutic targets without the confounding effects of broader-spectrum inhibitors.

Lead Optimization for Resistant Cancer Models

This compound's structural features, particularly the stereospecific (2R)-methylpiperazine and the imidazo[4,5-b]pyridine core, suggest it may interact with kinases in a way that overcomes certain resistance mutations. Drug discovery programs focused on second- or third-generation kinase inhibitors for resistant cancer models could use this compound as a lead template. Its unique chemical space is likely to be free of existing intellectual property constraints and may offer a novel binding mode that maintains potency against common gatekeeper mutations, a frequent challenge with first-generation inhibitors.

Co-crystallization and Structural Biology Studies

The high degree of structural complexity and stereospecificity makes this compound an excellent candidate for structural biology studies. Co-crystallization with its target kinase(s) would provide invaluable insights into the precise binding mode of the imidazo[4,5-b]pyridine-triazinecarbonitrile chemotype. This data would enable structure-guided optimization and directly illuminate the molecular basis for its selectivity, a critical step in rational drug design that cannot be achieved with simpler, less defined chemical probes.

Benchmarking Against Clinical Candidates

In preclinical pharmacology, this compound can serve as a valuable comparator for benchmarking new candidates from the imidazotriazinecarbonitrile class [2]. By directly comparing its potency, selectivity, and in vitro ADME properties against established compounds like Apitolisib (GDC-0980), researchers can establish a clear baseline for what constitutes a superior profile within this chemical space. This is essential for justifying further investment in a new chemical series and for making informed go/no-go decisions in early-stage drug discovery.

Application
Selection Property
Validation Focus
Kinase deconvolution probe
Structural differentiation from existing inhibitors
Kinome-wide selectivity profiling
Resistance-model research
Stereospecific core and novel binding mode
Gatekeeper mutation engagement
Structural biology
High structural complexity
Co-crystallization and binding-mode analysis
Comparator benchmarking
Imidazotriazinecarbonitrile chemotype
Potency and selectivity comparison with reference inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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